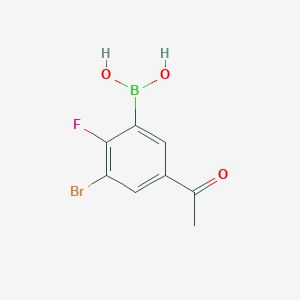

5-Acetyl-3-bromo-2-fluorophenylboronic acid

CAS No.:

Cat. No.: VC13775758

Molecular Formula: C8H7BBrFO3

Molecular Weight: 260.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BBrFO3 |

|---|---|

| Molecular Weight | 260.85 g/mol |

| IUPAC Name | (5-acetyl-3-bromo-2-fluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3 |

| Standard InChI Key | NGNLLFHOCHZLIA-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with substituents at the 2-, 3-, and 5-positions:

-

5-Acetyl group (-COCH₃): Introduces electron-withdrawing effects, stabilizing the boronic acid group and influencing reactivity.

-

3-Bromo atom (-Br): Enhances electrophilic aromatic substitution potential.

-

2-Fluoro atom (-F): Modulates electronic properties and steric interactions.

-

Boronic acid (-B(OH)₂): Facilitates cross-coupling reactions via transmetalation .

Table 1: Key Molecular Properties

The canonical SMILES representation, B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O, underscores the spatial arrangement of substituents.

Synthesis and Manufacturing

Palladium-Catalyzed Borylation

The primary synthesis route involves palladium-catalyzed borylation of a pre-functionalized aryl halide. Using bis(pinacolato)diboron (B₂pin₂) as the boron source, the reaction proceeds under inert conditions with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane at 80–100°C.

Reaction Scheme:

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (reported for analogues) |

Alternative Approaches

While less common, direct boronic acid functionalization via electrophilic substitution or halogen exchange has been explored. For example, bromination of 5-acetyl-2-fluorophenylboronic acid using N-bromosuccinimide (NBS) under radical initiation achieves selective bromination at the 3-position .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation with aryl halides, catalyzed by palladium. This reaction is pivotal in constructing biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and organic electronics.

Case Study: Coupling with 4-bromoanisole yields a biaryl product with retained acetyl and fluoro groups, demonstrating compatibility with electron-rich partners .

Functional Group Transformations

-

Acetyl Reduction: Catalytic hydrogenation converts the acetyl group to ethyl, altering solubility and reactivity.

-

Bromine Substitution: Facilitates further functionalization via Buchwald-Hartwig amination or Ullmann coupling .

Physicochemical Properties

Stability and Solubility

The compound is stable under anhydrous conditions but hydrolyzes slowly in aqueous media. Solubility data:

-

DMSO: >50 mg/mL

-

Water: <1 mg/mL (pH-dependent)

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, B-OH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H, COCH₃).

-

¹³C NMR: δ 198.4 (C=O), 142.1 (C-Br), 135.6 (C-F), 128.9–121.7 (aromatic carbons), 26.1 (COCH₃).

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation | Wear nitrile gloves; use fume hood |

| Eye Damage | Safety goggles required |

| Incompatible Substances | Strong oxidizers, acids |

Storage recommendations include airtight containers at 2–8°C under nitrogen.

Comparative Analysis with Structural Isomers

The 3-acetyl-6-bromo-2-fluorophenylboronic acid isomer (CAS 1451390-80-9) exhibits distinct reactivity due to altered substituent positions. For instance, the meta-acetyl group in the 5-acetyl isomer enhances steric hindrance during coupling reactions compared to the ortho-acetyl variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume